

# physical and chemical properties of 2-nitro-6-(trifluoromethyl)toluene

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## Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzotrifluoride

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## An In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

2-Nitro-6-(trifluoromethyl)toluene, with the CAS number 6656-49-1, is an important synthetic intermediate in the chemical and pharmaceutical industries. Its unique structure, featuring both a nitro group and a trifluoromethyl group on the toluene backbone, imparts specific reactivity that makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety considerations for 2-nitro-6-(trifluoromethyl)toluene.

### Physical and Chemical Properties

2-Nitro-6-(trifluoromethyl)toluene is a clear, faint yellow liquid at room temperature.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	205.13 g/mol	[2][3]
Boiling Point	86 °C at 10 mmHg	[1]
Density	1.40 g/cm <sup>3</sup>	[1]
Refractive Index (n <sub>20/D</sub> )	1.4780	[1]
Appearance	Light yellow to yellow to orange clear liquid	[1]
Purity	≥ 97% (GC)	[1]
Storage	Store at room temperature in a dry, sealed container.	[1]

## Synthesis

A common method for the synthesis of 2-nitro-6-(trifluoromethyl)toluene is through the nitration of 3-methyl benzotrifluoride. The following experimental protocol is adapted from patent literature, which describes the synthesis of a mixture of isomers including the target compound. [4]

## Experimental Protocol: Nitration of 3-Methyl Benzotrifluoride

Materials:

- 3-Methyl benzotrifluoride
- 98% Nitric Acid (HNO<sub>3</sub>)
- Methylene Chloride (CH<sub>2</sub>Cl<sub>2</sub>)
- Ice water

- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution

#### Equipment:

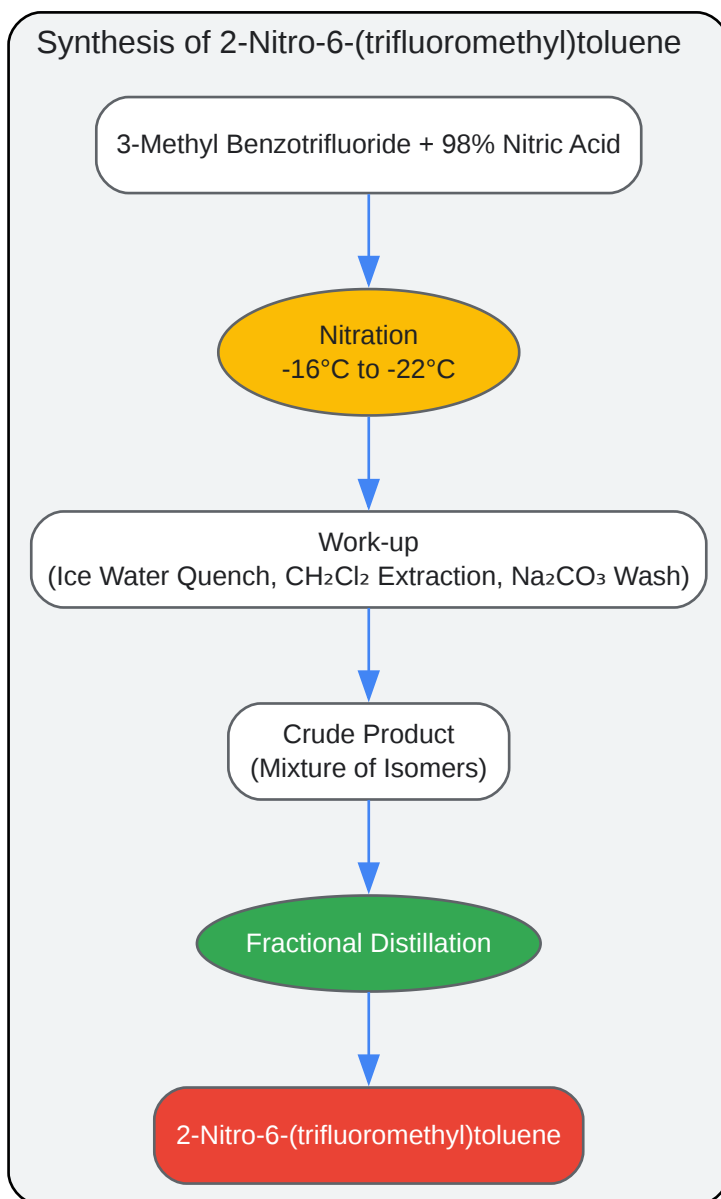
- Nitration vessel (reaction flask) equipped with a stirrer and a means for temperature control
- Dropping funnel
- Separatory funnel

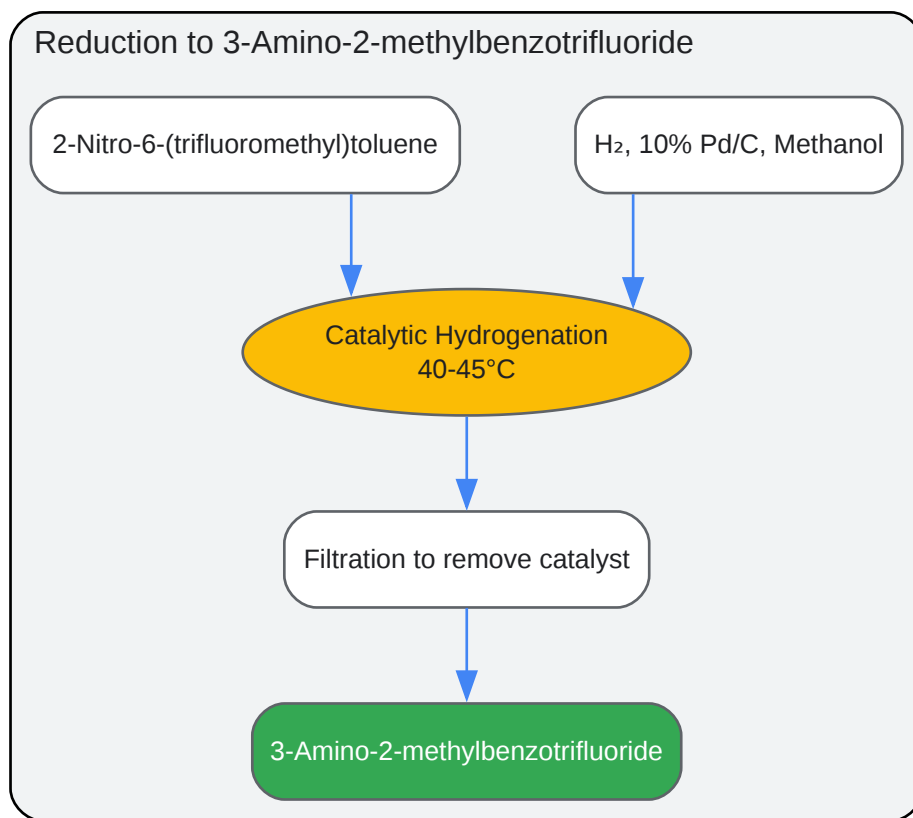
#### Procedure:

- Charge the nitration vessel with 250 g (3.97 moles) of 98% nitric acid.
- Cool the nitric acid to approximately  $-18\text{ }^\circ\text{C}$ .
- Slowly add 100 g (0.62 moles) of 3-methyl benzotrifluoride dropwise to the stirred nitric acid, maintaining the reaction temperature between  $-16\text{ }^\circ\text{C}$  and  $-22\text{ }^\circ\text{C}$ . The addition should take approximately 2 hours.
- After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.
- Pour the reaction mixture into ice water.
- Add methylene chloride to facilitate phase separation of the nitration products.
- Separate the organic layer and wash it with a sodium carbonate solution to neutralize any remaining acid.
- The resulting organic layer contains a mixture of nitro isomers, including 2-nitro-3-methyl benzotrifluoride (2-nitro-6-(trifluoromethyl)toluene).

#### Purification:

The crude product, a mixture of 2-, 4-, and 6-nitro isomers, can be purified by fractional distillation to separate the different isomers.<sup>[4]</sup>





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